4-tert-Butyl-2,6-dimethylaniline hydrochloride
Overview
Description
4-tert-Butyl-2,6-dimethylaniline is a chemical compound with the CAS Number: 42014-60-8 . It has a molecular weight of 177.29 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-tert-Butyl-2,6-dimethylaniline is 1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-Butyl-2,6-dimethylaniline hydrochloride are not available, it’s known that similar compounds like 2,4,6-tri-tert-butyl-N-methylaniline react with alkyl iodides under high pressure .Physical and Chemical Properties Analysis
4-tert-Butyl-2,6-dimethylaniline has a density of 0.9±0.1 g/cm3, a boiling point of 263.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.1±3.0 kJ/mol and a flash point of 111.8±16.8 °C .Safety and Hazards
This compound is considered harmful if swallowed or in contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
While specific future directions for this compound are not available, it’s worth noting that similar compounds are being used in ongoing research and development . For example, 4-tert-butylaniline has been used in the synthesis of other compounds , indicating potential future applications in chemical synthesis.
Properties
IUPAC Name |
4-tert-butyl-2,6-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-8-6-10(12(3,4)5)7-9(2)11(8)13;/h6-7H,13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEBYUUVLQRIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580063 | |
Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859784-19-3 | |
Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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